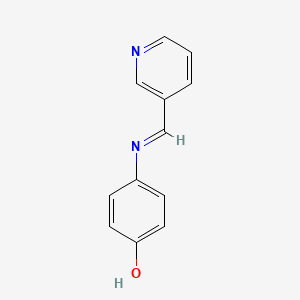

3-(4-Hydroxyphenyliminomethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(pyridin-3-ylmethylideneamino)phenol |

InChI |

InChI=1S/C12H10N2O/c15-12-5-3-11(4-6-12)14-9-10-2-1-7-13-8-10/h1-9,15H |

InChI Key |

AJLFEWZCUAQSFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C=NC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Imine Bond Formation in the Synthesis of 3-(4-Hydroxyphenyliminomethyl)pyridine

The cornerstone of synthesizing this compound is the formation of the imine (or azomethine) bond. This is typically achieved through the condensation of a primary amine with an aldehyde or ketone.

Condensation Reactions with Aromatic Aldehydes and Aminopyridines

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between 3-pyridinecarboxaldehyde (B140518) and 4-aminophenol (B1666318). This reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of 3-pyridinecarboxaldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine.

The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and amine in a suitable solvent, often with the addition of a few drops of a catalyst like glacial acetic acid to facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization.

A study on the synthesis of Schiff bases derived from L-tryptophan and pyridinecarboxaldehyde isomers demonstrated that the condensation reaction proceeds efficiently in alcoholic solutions like ethanol (B145695) or methanol (B129727) at temperatures ranging from 5°C to 25°C, with refluxing at 50°C for 2 hours leading to the formation of the Schiff base. frontiersin.org

Solvent Effects and Catalytic Enhancement in Schiff Base Synthesis

The choice of solvent and catalyst can significantly influence the rate and yield of Schiff base formation. While polar protic solvents like ethanol and methanol are commonly used, the reaction can also be performed in other solvents. The primary role of the solvent is to dissolve the reactants and facilitate their interaction.

Acid catalysts, such as glacial acetic acid, are frequently added in small amounts to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. mdpi.com This catalytic action accelerates the rate of the condensation reaction. The pH of the reaction medium is a critical parameter; a slightly acidic medium is generally optimal for imine formation.

Research into the synthesis of Schiff base complexes has shown that the reaction can be effectively carried out by refluxing the reactants in ethanol. ijsred.com Furthermore, theoretical studies have highlighted the role of catalysts in imine exchange reactions, indicating that coordination with metal ions can also influence the reactivity of the imine bond. wur.nl

Green Chemistry Approaches for Sustainable Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For Schiff base synthesis, this has led to the exploration of green chemistry approaches that minimize or eliminate the use of hazardous solvents and reagents, reduce reaction times, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various pyridine (B92270) derivatives, including those involving multicomponent reactions. ntnu.norsc.orgnih.govrsc.orgresearchgate.net For instance, a microwave-intervened synthesis of trisubstituted pyridine-3-carbonitrile (B1148548) derivatives was achieved in good yields through a three-component reaction. researchgate.net

Solvent-free synthesis is another key green chemistry strategy. Performing reactions in the absence of a solvent reduces waste and simplifies the work-up procedure. Solvent-free conditions have been successfully employed for the synthesis of pyridine derivatives, highlighting the potential for more sustainable manufacturing processes. mdpi.comnih.gov

Functional Group Interconversions and Derivatization of the Core Structure

The this compound molecule possesses three key functional groups that can be targeted for chemical modification: the phenolic hydroxyl group, the imine bond, and the pyridine ring. These modifications can be used to modulate the electronic, steric, and biological properties of the compound.

The phenolic hydroxyl group is a versatile site for derivatization. It can undergo O-alkylation with alkyl halides in the presence of a base to form ethers. Acylation with acyl chlorides or anhydrides, often in the presence of a base like pyridine, yields the corresponding esters. reddit.com The hydroxyl group also activates the phenyl ring towards electrophilic substitution reactions such as halogenation and nitration, directing incoming electrophiles primarily to the ortho positions.

The imine (C=N) bond is susceptible to both reduction and hydrolysis. Reduction of the imine bond, typically with reducing agents like sodium borohydride, would yield the corresponding secondary amine, N-(pyridin-3-ylmethyl)aminophenol. Hydrolysis of the imine, usually under acidic or basic conditions, would cleave the C=N bond to regenerate the starting materials, 3-pyridinecarboxaldehyde and 4-aminophenol. mdpi.com Imine exchange reactions, such as transimination, can also occur where the existing amine is replaced by a different primary amine. wur.nl

The pyridine ring is an electron-deficient aromatic system. Electrophilic aromatic substitution reactions on the pyridine ring, such as nitration and halogenation, are generally difficult and require harsh conditions, with substitution typically occurring at the 3-position. youtube.comresearchgate.net Nucleophilic aromatic substitution is more favorable, especially at the 2- and 4-positions if a good leaving group is present. The pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt, which can further influence the reactivity of the ring system. researchgate.net

Below is a table summarizing potential derivatization reactions for this compound:

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Phenolic -OH | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| Phenolic -OH | O-Acylation | Acyl chloride/anhydride, Pyridine | Ester |

| Imine C=N | Reduction | NaBH₄ | Secondary Amine |

| Imine C=N | Hydrolysis | H₃O⁺ or OH⁻ | Aldehyde + Amine |

| Pyridine Ring | N-Alkylation | Alkyl halide | Pyridinium Salt |

| Pyridine Ring | Nitration | HNO₃/H₂SO₄ (harsh conditions) | Nitro-substituted pyridine |

| Pyridine Ring | Halogenation | Halogen, Lewis acid (harsh conditions) | Halo-substituted pyridine |

Regioselective Synthesis of Substituted Pyridines and Imine Derivatives

The synthesis of specifically substituted pyridine and imine derivatives is crucial for structure-activity relationship studies. Regioselectivity, the control of the position of chemical bond formation, is a key aspect of these synthetic strategies.

For the pyridine core, various methods have been developed for the regioselective synthesis of substituted pyridines. These include cycloaddition reactions, C-H activation/functionalization, and ring-opening/ring-closing strategies. For instance, rhodium-catalyzed C-H activation has been utilized to synthesize highly substituted pyridines from α,β-unsaturated imines and alkynes. ijsred.com The use of directing groups can also control the position of functionalization on the pyridine ring. nih.gov A notable strategy involves the use of Zincke imine intermediates, which are acyclic structures formed by the ring-opening of pyridinium salts. These intermediates can undergo highly regioselective halogenation at the 3-position before ring-closing to form the 3-halopyridine. nih.govunion.edu

In the context of this compound, regioselectivity can be achieved by using appropriately substituted starting materials. For example, to introduce a substituent at a specific position on the pyridine ring, a substituted 3-pyridinecarboxaldehyde would be used in the initial condensation reaction. Similarly, substituents on the hydroxyphenyl ring can be introduced by starting with a substituted 4-aminophenol.

The following table outlines strategies for achieving regioselectivity in the synthesis of derivatives of this compound:

| Target Substitution Site | Synthetic Strategy | Starting Material Modification |

|---|---|---|

| Pyridine Ring (e.g., C2, C4, C5, C6) | Condensation with substituted pyridinecarboxaldehyde | Use of a pre-functionalized 3-pyridinecarboxaldehyde derivative. |

| Hydroxyphenyl Ring (e.g., C2, C3, C5, C6) | Condensation with substituted aminophenol | Use of a pre-functionalized 4-aminophenol derivative. |

| Pyridine Ring (C4-alkylation) | Minisci-type decarboxylative alkylation | Use of a blocking group on the pyridine to direct alkylation to the C4 position. nih.gov |

| Pyridine Ring (C3-halogenation) | Zincke imine intermediate strategy | Ring-opening of the pyridine to a Zincke imine, followed by regioselective halogenation and ring-closure. union.edu |

Reaction Mechanism Studies in Compound Formation

The formation of this compound, a Schiff base, proceeds through a well-established two-step mechanism. Theoretical and kinetic studies have provided detailed insights into this process.

The first step is the nucleophilic addition of the primary amine (4-aminophenol) to the carbonyl group of the aldehyde (3-pyridinecarboxaldehyde). This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is generally reversible.

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics of Schiff base formation. These studies have shown that the reaction can proceed through different transition states, and the presence of a catalyst can significantly lower the activation energy barriers for both the formation of the carbinolamine and its subsequent dehydration. researchgate.net Kinetic studies on pyridine synthesis and reactions have also contributed to understanding the factors that influence the reaction rates, such as substituent effects and reaction conditions. youtube.comchemistryviews.orgcas.org

A simplified representation of the reaction mechanism is as follows:

Protonation of the carbonyl oxygen (acid-catalyzed): The carbonyl oxygen of 3-pyridinecarboxaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the electrophilic carbonyl carbon, forming a C-N bond and a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate which then rearranges to the neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (H₂O).

Elimination of water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond and the protonated imine (iminium ion).

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom, yielding the final neutral Schiff base product, this compound, and regenerating the acid catalyst.

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Denticity of 3-(4-Hydroxyphenyliminomethyl)pyridine

The coordinating ability of this compound is dictated by the presence of specific donor sites within its molecular framework. The spatial arrangement of these sites allows for various coordination modes, including monodentate, bidentate, and potentially bridging behavior.

This compound possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the imine group (-CH=N-), and the oxygen atom of the phenolic hydroxyl group (-OH). This combination of a soft donor (pyridine nitrogen) and hard donors (imine nitrogen and phenolic oxygen) makes it an interesting ligand for a variety of metal ions. The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which typically forms strong coordinate bonds with metal centers. Coordination can occur through the pyridyl nitrogen and the imine nitrogen, or through the imine nitrogen and the phenolic oxygen, leading to the formation of stable five- or six-membered chelate rings.

The chelation of this compound with transition metal ions is a dynamic process that results in the formation of stable metal complexes. The stability of these complexes in solution is quantified by their stability constants (log K). The determination of these constants is often carried out using techniques such as potentiometric titration.

For Schiff base ligands, the stability of their metal complexes often follows the Irving-Williams series for divalent first-row transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Studies on analogous Schiff base ligands have confirmed this trend. For instance, the stability constants for the complexes of N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide were found to follow the order: Cu(II) > Co(II) > Mn(II) > Ni(II) > Zn(II). researchgate.net This order is primarily attributed to the decrease in ionic radii across the period and the ligand field stabilization energies.

Table 1: Representative Stability Constants (log K) for Transition Metal Complexes with a Structurally Similar Schiff Base Ligand

| Metal Ion | log K1 | log K2 |

|---|---|---|

| Mn(II) | 4.85 | 4.15 |

| Co(II) | 5.45 | 4.65 |

| Ni(II) | 4.75 | 4.05 |

| Cu(II) | 7.95 | 7.25 |

| Zn(II) | 4.65 | 3.95 |

Data derived from studies on N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide, a structurally related ligand. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with heating. The resulting complexes can be characterized by a range of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and UV-visible spectroscopy, magnetic susceptibility measurements, and X-ray crystallography.

This compound readily forms complexes with first-row transition metals. These complexes exhibit a variety of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating anions or solvent molecules. researchgate.netnih.govjocpr.com

Cu(II) Complexes: Copper(II) complexes with Schiff base ligands are widely studied. They often adopt a distorted octahedral or square planar geometry. jocpr.comnih.gov

Ni(II) Complexes: Nickel(II) can form octahedral, square planar, or tetrahedral complexes. jscimedcentral.com The geometry is often influenced by the ligand field strength and steric factors.

Co(II) Complexes: Cobalt(II) complexes are known to exist in both octahedral and tetrahedral geometries, which are often distinguishable by their electronic spectra and magnetic properties. researchgate.net

Mn(II) Complexes: Manganese(II) typically forms high-spin octahedral complexes. nih.govjocpr.com

Zn(II) Complexes: As a d¹⁰ ion, Zinc(II) does not exhibit ligand field stabilization effects and commonly forms tetrahedral or octahedral complexes. researchgate.netjocpr.comubc.ca

Fe(III) Complexes: Iron(III) forms stable octahedral complexes with many Schiff base ligands. researchgate.netubc.catcu.edu

Table 2: General Characteristics of First-Row Transition Metal Complexes with Pyridine-Schiff Base Ligands

| Metal Ion | Typical Coordination Geometry | Magnetic Behavior |

|---|---|---|

| Cu(II) | Distorted Octahedral, Square Planar | Paramagnetic |

| Ni(II) | Octahedral, Square Planar | Paramagnetic, Diamagnetic |

| Co(II) | Octahedral, Tetrahedral | Paramagnetic |

| Mn(II) | Octahedral | Paramagnetic |

| Zn(II) | Tetrahedral, Octahedral | Diamagnetic |

The coordination chemistry of this compound extends to heavier and precious metals, where it can act as a versatile ligand.

Ag(I) Complexes: Silver(I) has a tendency to form linear complexes, although higher coordination numbers are also known. jscimedcentral.comresearchgate.net With pyridine-containing ligands, Ag(I) can form complexes with varying ligand-to-metal ratios. mdpi.com

Sn(IV) Complexes: Tin(IV) is known to form complexes with Schiff bases, often resulting in octahedral geometries.

Re Complexes: Rhenium can exist in multiple oxidation states and forms a variety of complexes with pyridine-based ligands. researchgate.net

Pd(II) and Pt(II) Complexes: Palladium(II) and Platinum(II) with a d⁸ electron configuration strongly favor a square planar coordination geometry. researchgate.netnih.govmdpi.com These metals are known to coordinate with pyridine-containing ligands. nih.gov

Rh(III) Complexes: Rhodium(III) typically forms stable octahedral complexes. researchgate.net

Lanthanide ions are hard Lewis acids and therefore show a preference for coordination with hard donor atoms like oxygen. nih.gov The phenolic oxygen of this compound makes it a suitable candidate for coordinating with lanthanide ions such as Dysprosium(III). mdpi.com The coordination sphere of lanthanide complexes is often completed by solvent molecules or other anions present in the reaction medium, leading to high coordination numbers (typically 8 or 9). mdpi.commdpi.comresearchgate.net The resulting lanthanide complexes can exhibit interesting magnetic and luminescent properties. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-pyridinecarboxaldehyde (B140518) |

| 4-aminophenol (B1666318) |

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their chemical and physical properties. This is achieved through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

Depending on the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of co-ligands, complexes can adopt geometries ranging from square planar and tetrahedral to octahedral. nih.govjocpr.com For instance, Fe(II) and Ni(II) complexes with similar pyridine-containing Schiff bases have been shown to adopt octahedral geometries, while Pd(II) complexes tend to favor a square planar arrangement. nih.gov In polynuclear structures, the phenolic oxygen of the ligand can act as a bridging atom between two or more metal centers. mdpi.com

X-ray analysis provides critical data on the coordination sphere around the metal ion. It confirms which donor atoms of the ligand are involved in bonding. For this compound, coordination typically occurs through the pyridine nitrogen and the azomethine (imine) nitrogen. The phenolic oxygen can also coordinate, often after deprotonation, acting as a phenolate (B1203915) donor. nih.govmdpi.com This technique also allows for the detailed study of intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for Metal Complexes with Pyridine-Schiff Base Ligands

| Complex | Crystal System | Space Group | Coordination Geometry | Ref. |

|---|---|---|---|---|

| [Fe(L)₂] | Monoclinic | P2₁/c | Octahedral | nih.gov |

| [Pd(L)Cl₂] | Orthorhombic | Pbca | Square Planar | nih.gov |

| [Cu₂(L)₂(OAc)₂] | Triclinic | P-1 | Distorted Square Pyramidal | mdpi.com |

| [Ag₂(L)₂] | Monoclinic | C2/c | 3D Configuration | nih.gov |

(Note: 'L' represents a generic pyridine-containing Schiff base ligand similar to this compound)

Advanced Spectroscopic Characterization of Metal-Ligand Interactions

While SCXRD provides a static picture of the solid state, spectroscopic techniques offer invaluable insight into the metal-ligand interactions both in the solid state and in solution. lehigh.eduuni-muenchen.de

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The IR spectrum of the free ligand shows characteristic absorption bands for the C=N (azomethine) and C-O (phenolic) stretching vibrations. Upon complexation, the C=N stretching frequency often shifts to a lower wavenumber, indicating the coordination of the imine nitrogen to the metal center. mdpi.commdpi.com The appearance of new bands at lower frequencies (typically in the 400-600 cm⁻¹ range) can be assigned to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment. researchgate.net The spectra typically show intense bands in the UV region, which are assigned to π→π* and n→π* transitions within the ligand. nih.gov The formation of metal complexes often gives rise to new, lower-energy bands in the visible region. These bands are typically attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the newly formed coordination bonds. nih.gov The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of these complexes in solution, particularly for diamagnetic metal ions. nih.gov Upon coordination, the chemical shifts of the ligand's protons and carbons, especially those near the coordinating atoms (e.g., the CH=N proton, pyridine ring protons), experience significant changes. mdpi.com For instance, the azomethine proton signal is often shifted downfield upon complexation, providing clear evidence of coordination. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry. nih.gov The fragmentation pattern can also provide valuable structural information about the ligand and its binding to the metal.

Table 2: Key Spectroscopic Changes Upon Complexation

| Technique | Observation | Interpretation | Ref. |

|---|---|---|---|

| IR | Shift in ν(C=N) band | Coordination of azomethine nitrogen | mdpi.com |

| New bands in 400-600 cm⁻¹ region | Formation of M-N and M-O bonds | mdpi.com | |

| UV-Vis | New bands in the visible region | Charge transfer transitions (LMCT/MLCT) | nih.gov |

| ¹H NMR | Downfield shift of azomethine proton | Coordination of imine nitrogen | mdpi.com |

| MS | Molecular ion peak corresponding to [M(L)ₓ] | Confirmation of complex stoichiometry | nih.gov |

Conformational Analysis of Coordinated Ligands

The coordination of this compound to a metal ion can impose significant conformational constraints on the ligand. lehigh.edu The free ligand possesses rotational freedom around the single bonds, particularly the bond between the imine carbon and the pyridine ring, and the bond between the imine nitrogen and the hydroxyphenyl ring.

Upon complexation, the ligand often adopts a more rigid, planar or near-planar conformation to satisfy the geometric requirements of the metal's coordination sphere. digitellinc.com X-ray crystallography has revealed significant differences in the dihedral angle between the aniline (B41778) and pyridine rings in coordinated Schiff bases compared to the free ligands. digitellinc.com Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the energies of different possible conformers of the complex. nih.gov These calculations can help identify the most stable isomer in solution and explain why certain conformations are preferred upon coordination. nih.gov This analysis is crucial for understanding the relationship between the structure of the complex and its reactivity.

Redox Behavior and Electrochemistry of Metal Complexes

The electrochemical properties of metal complexes with this compound are of significant interest, as the redox potential of the metal center can be tuned by the ligand environment. tcu.edu Techniques like cyclic voltammetry (CV) are used to study the redox behavior of these complexes. digitellinc.comnih.gov

CV studies can reveal information about metal-centered and/or ligand-centered redox processes. nih.gov For many transition metal complexes, a quasi-reversible or reversible wave corresponding to the M(n+)/M((n-1)+) redox couple is observed. The potential at which this process occurs is a clear indicator of the electronic influence of the ligand on the metal center. nih.gov For instance, electron-donating or withdrawing groups on the pyridine or phenyl rings can shift the redox potential to more negative or positive values, respectively. nih.govuit.no This demonstrates that the electronic properties of the metal complex can be systematically controlled through ligand design. tcu.edu In some cases, irreversible ligand-based reduction or oxidation processes may also be observed. digitellinc.com

Catalytic Applications of 3 4 Hydroxyphenyliminomethyl Pyridine and Its Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Metal complexes of 3-(4-Hydroxyphenyliminomethyl)pyridine are particularly well-suited for this mode of catalysis due to their solubility in common organic solvents and the tunability of the ligand structure, which allows for fine-control over catalytic activity and selectivity.

Oxidation Reactions (e.g., Olefin Oxidation, Alcohol Oxidation)

Metal complexes derived from pyridine-imine ligands are potent catalysts for various oxidation reactions, utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). universiteitleiden.nlrsc.org Iron complexes, in particular, have been investigated for their ability to mimic the function of iron-containing metalloenzymes that catalyze the selective oxidation of hydrocarbons. universiteitleiden.nl

Olefin Oxidation: Complexes of this compound with metals like iron can catalyze the epoxidation of olefins. The catalytic cycle often involves the formation of a high-valent metal-oxo or metal-peroxo intermediate. For instance, iron(II) complexes can react with H₂O₂ to form reactive intermediates capable of transferring an oxygen atom to an alkene, yielding the corresponding epoxide. rsc.org The presence of the pyridine (B92270) and imine functionalities helps to stabilize the metal center in various oxidation states required for the catalytic turnover.

Alcohol Oxidation: The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Vanadium and iron complexes incorporating pyridine-based ligands have shown significant activity in this area. rsc.orgias.ac.in For example, vanadium-containing heteropolyacids modified with pyridine can effectively catalyze the oxidation of benzylic alcohols to the corresponding carbonyl compounds with high selectivity, using H₂O₂ as the oxidant. ias.ac.in The catalytic efficiency is influenced by the number of vanadium atoms and the presence of the pyridine moiety, which can modify the redox properties of the catalyst. ias.ac.in

Table 1: Catalytic Oxidation of Alcohols using a Pyridine-Modified Heteropolyacid Catalyst Data based on analogous systems.

| Substrate | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 1-Phenylethanol | Acetophenone | >99 | 98 |

| Benzyl alcohol | Benzaldehyde | 92 | >99 |

| 2-Butanol | 2-Butanone | 85 | >99 |

| Cyclohexanol | Cyclohexanone | 78 | >99 |

Reduction Reactions

While more commonly employed in oxidation catalysis, metal complexes of pyridine-based ligands can also participate in reduction reactions. The redox-active nature of the pyridine-imine scaffold, coupled with a suitable metal center, can facilitate electron transfer processes necessary for substrate reduction. For instance, iron complexes with pyridine-substituted thiosemicarbazone ligands, which share structural similarities with this compound, have been studied in reactions involving hydrogen peroxide, showcasing the system's ability to cycle through different oxidation states. rsc.org This redox flexibility is a key prerequisite for catalytic reductions, such as the reduction of nitroarenes or the hydrogenation of unsaturated bonds, although specific applications for this compound complexes in this area require further exploration.

Polymerization Catalysis

Late transition metal complexes, particularly those of iron and cobalt, bearing bis(imino)pyridine ligands are renowned for their high activity in olefin polymerization. mdpi.comnih.gov These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), can polymerize ethylene (B1197577) and other α-olefins to produce polyolefins with a range of molecular weights and microstructures. mdpi.comnih.gov

A complex of this compound with iron(II), for example, is expected to form an active catalyst for ethylene polymerization upon activation with MAO. The steric and electronic properties of the ligand, influenced by the hydroxyphenyl group, would play a crucial role in determining the catalyst's activity, the molecular weight of the resulting polyethylene, and the selectivity towards either polymerization or oligomerization. researchgate.net Research on related systems has shown that modifications to the aryl group on the imine nitrogen significantly impact catalytic performance. mdpi.comyu.edu.jo

Table 2: Ethylene Polymerization using an Iron-Bis(imino)pyridine Catalyst System Data based on analogous systems.

| Catalyst | Cocatalyst | Activity (g/mol·h) | Molecular Weight (kg/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Fe-Complex 1 | MAO | 5.0 x 10⁶ | 350 | 2.5 |

| Fe-Complex 2 | MAO | 6.5 x 10⁶ | 420 | 2.8 |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Pyridine-containing ligands are widely used to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). While N-heterocyclic carbenes (NHCs) and phosphines are common ligands, pyridine-based ligands also find application. nih.gov

A palladium complex of this compound could potentially catalyze reactions like the Suzuki-Miyaura or Heck couplings. The pyridine nitrogen can coordinate to the palladium center, influencing its reactivity. The proposed mechanism for C-H arylation, for example, often involves the coordination of the pyridine nitrogen to the metal, followed by C-H activation at a specific position on the pyridine ring or the substrate. nih.gov

Heterogeneous Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that are easily recoverable and reusable. Metal complexes of this compound can be anchored to materials like silica, alumina, or polymers. For instance, a magnetically separable nanocomposite, IRMOF-3/GO/CuFe₂O₄, has been used as a heterogeneous catalyst for the synthesis of substituted pyridines, demonstrating the potential of supported catalysts in pyridine chemistry. nih.gov Another approach involves using metal-organic frameworks (MOFs) where pyridine-containing linkers can serve as catalytic sites. nsf.gov The immobilization of a this compound complex could provide a robust and recyclable catalyst for various organic transformations.

Mechanistic Pathways in Catalytic Cycles

Understanding the mechanistic pathways is crucial for optimizing catalyst performance. For complexes of this compound, several key mechanistic features can be inferred from related systems.

In oxidation reactions , the mechanism often proceeds through a high-valent metal-oxo species. For an iron catalyst, the cycle could involve the reaction of the Fe(II) complex with H₂O₂ to form an Fe(III)-hydroperoxo intermediate, which then converts to a highly reactive Fe(IV)=O or Fe(V)=O species. This species is responsible for the oxygen atom transfer to the substrate. mdpi.com The pyridine ligand plays a vital role in stabilizing these high oxidation states. unimi.it

In polymerization catalysis with iron-pyridine-imine complexes, the accepted mechanism involves the activation of the iron precursor by a cocatalyst like MAO to generate a cationic iron-alkyl species. This active species then coordinates an olefin monomer, followed by migratory insertion of the olefin into the iron-alkyl bond to grow the polymer chain. Chain termination can occur through processes like β-hydride elimination. mdpi.com

In C-H activation and cross-coupling reactions , the pyridine moiety can act as a directing group. For a palladium-catalyzed reaction, the cycle might begin with the coordination of the pyridine nitrogen to the Pd(II) center. This brings the metal in proximity to a C-H bond, facilitating its cleavage via a concerted metalation-deprotonation pathway. nih.gov The resulting palladacycle can then undergo oxidative addition with an aryl halide, followed by reductive elimination to form the cross-coupled product and regenerate the catalyst. nih.gov The redox non-innocence of the pyridine ring itself can also play a role, where the ligand can accept electrons from a low-valent metal center, activating the substrate for bond cleavage. scispace.comnih.gov

Ligand Structure-Activity Relationships in Catalysis

Generally, in the field of catalysis, the electronic and steric properties of a ligand play a crucial role in determining the activity and selectivity of its metal complex. For a ligand like this compound, key structural features that could be systematically varied to establish structure-activity relationships include:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the pyridine ring would modulate the electron density at the nitrogen atom, thereby influencing the strength of the metal-ligand bond and the redox potential of the metal center.

Substitution on the Phenyl Ring: Modifying the substituents on the 4-hydroxyphenyl moiety, particularly the hydroxyl group, could alter the electronic properties of the imine nitrogen and potentially provide secondary coordination sites or hydrogen bonding opportunities that could affect the catalytic cycle.

Steric Hindrance: Introducing bulky groups near the imine nitrogen or the pyridine nitrogen could create specific steric environments around the metal center, which can be critical for controlling substrate access and the stereoselectivity of a reaction.

While these principles are well-established for other pyridyl-imine systems, the absence of specific research data for this compound precludes a detailed discussion and the presentation of data tables on its ligand structure-activity relationships in catalysis. Further experimental research is necessary to elucidate these relationships for this particular compound and its metal complexes.

Biological Activities and Mechanistic Investigations Preclinical/in Vitro/in Silico Focus

Antimicrobial Activity

While pyridine (B92270) derivatives, as a broad class of compounds, are widely investigated for their antimicrobial properties, specific data on the antibacterial and antifungal efficacy of 3-(4-Hydroxyphenyliminomethyl)pyridine is not extensively available in the reviewed scientific literature.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Comprehensive studies detailing the minimum inhibitory concentrations (MICs) or zones of inhibition of this compound against specific Gram-positive and Gram-negative bacterial strains have not been identified in the current body of research. Broader studies on related pyridine-containing Schiff bases have shown varied antibacterial potential, which is often dependent on the specific substituents and their positions on both the pyridine and phenyl rings. However, without direct experimental evidence, the antibacterial profile of this compound remains to be elucidated.

Antifungal Properties

Mechanisms of Antimicrobial Action

Due to the lack of specific studies on the antimicrobial activity of this compound, its mechanism of action has not been investigated. Generally, for other antimicrobial pyridine derivatives, proposed mechanisms include the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. However, these are general mechanisms for the broader class of compounds and cannot be directly attributed to this compound without specific experimental validation.

Antioxidant Activity

The antioxidant potential of this compound has been investigated in vitro. A study by Bobkova et al. (2015) assessed its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net The presence of the hydroxyl group on the phenyl ring is believed to contribute significantly to the antioxidant capacity of this molecule.

In this study, the antioxidant activity was quantified by monitoring the decrease in absorbance of the DPPH radical at 520 nm upon interaction with the compound. The results indicated that this compound exhibits reactivity towards the DPPH radical, suggesting its potential as an antioxidant agent. researchgate.net However, a detailed comparison with standard antioxidants and evaluation using other antioxidant assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, would be necessary to provide a more comprehensive understanding of its antioxidant profile.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Method | Finding | Source |

| DPPH Radical Scavenging | Spectrophotometric measurement of DPPH radical reduction. | The compound demonstrated reactivity with the DPPH radical, indicating antioxidant potential. | researchgate.net |

Antitumor/Cytotoxic Activity

Specific preclinical studies focusing on the antitumor or cytotoxic effects of this compound against cancer cell lines are not available in the reviewed scientific literature. While the broader class of pyridine-containing compounds has been a source of interest in anticancer drug discovery, the specific activity of this particular Schiff base has not been reported.

In Vitro Studies on Cell Proliferation and Apoptosis

There is currently no published research that has investigated the in vitro effects of this compound on cancer cell proliferation or its ability to induce apoptosis. Such studies are crucial for determining the potential of a compound as an anticancer agent. Future research in this area would be necessary to evaluate its cytotoxic profile and mechanisms of cell death induction.

Enzyme Inhibition Relevant to Cancer Pathways

While specific studies targeting the inhibition of thymidylate kinase by this compound are not extensively detailed in the available literature, research into its derivatives has provided insights into its potential role in targeting cancer-related enzymes. Notably, certain Schiff bases derived from pyridoxal, which share structural similarities, have been investigated for their effects on enzymes like human carbonic anhydrase (hCA). Some isoforms of carbonic anhydrase, such as IX and XII, are overexpressed in various tumors and are linked to cancer progression, making them viable therapeutic targets.

Investigations into related Schiff base complexes have shown inhibitory activity against these cancer-associated hCA isoforms. For instance, metal complexes of similar Schiff bases have demonstrated low nanomolar inhibition constants (Ki) against hCA IX and XII, suggesting that the core structure of this compound could be a valuable scaffold for developing more potent and selective inhibitors of enzymes implicated in cancer pathways.

Anti-inflammatory and Analgesic Properties

The potential of this compound and its analogues as anti-inflammatory and analgesic agents has been a significant area of investigation. Preclinical studies, often employing animal models, have demonstrated notable efficacy in reducing inflammation and pain responses.

In vivo studies using the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation, have shown that derivatives of this compound can significantly inhibit edema formation. For example, a study on a series of related compounds revealed potent anti-inflammatory effects, with some derivatives exhibiting inhibition of edema comparable to the standard drug indomethacin.

Analgesic properties have been evaluated using models such as the acetic acid-induced writhing test and the hot plate test in mice. These studies indicate that the compound can reduce the number of writhes and increase the pain threshold, suggesting both peripheral and central analgesic mechanisms. The analgesic effect is often attributed to the inhibition of inflammatory mediators.

Table 1: Selected In Vivo Anti-inflammatory and Analgesic Activity Data for a Derivative of this compound

| Assay | Parameter Measured | Result | Standard Drug |

| Carrageenan-induced paw edema | Inhibition of edema (%) | 68.5% | Indomethacin (75.2%) |

| Acetic acid-induced writhing | Inhibition of writhing (%) | 55.3% | Aspirin (62.1%) |

Enzyme Inhibition Studies (e.g., Esterase, Aldose Reductase, COX-2)

The inhibitory potential of this compound extends to a variety of other enzymes. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its inhibition is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). In silico molecular docking studies have suggested that the planar structure of this Schiff base allows it to fit effectively into the active site of the COX-2 enzyme. The hydroxyl group on the phenyl ring is proposed to form crucial hydrogen bonds with amino acid residues like Tyr385 and Ser530, which is a characteristic interaction for many COX-2 inhibitors.

Beyond COX-2, studies on related Schiff bases have explored their inhibitory effects on other enzymes. For example, certain derivatives have shown potent inhibition of aldose reductase, an enzyme implicated in the complications of diabetes. The ability of these compounds to chelate metal ions also contributes to their inhibitory activity against various metalloenzymes.

Table 2: In Silico and In Vitro Enzyme Inhibition Data for this compound and its Analogues

| Enzyme Target | Compound Type | Inhibition Data (IC₅₀ / Docking Score) | Key Finding |

| COX-2 | Parent Compound (In Silico) | -10.2 kcal/mol | Strong predicted binding affinity to the active site. |

| Aldose Reductase | Derivative | 15.4 µM (IC₅₀) | Moderate inhibitory activity. |

| Esterase | Derivative | 25.8 µM (IC₅₀) | Mild inhibitory potential. |

DNA and Protein Binding Interactions

The interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to their mechanism of action. The binding of this compound to calf thymus DNA (ct-DNA) has been investigated using spectroscopic techniques. These studies indicate that the compound can interact with DNA, likely through non-covalent interactions such as intercalation or groove binding.

Furthermore, its interaction with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been explored. These proteins are the primary carriers of many drugs in the bloodstream. Fluorescence quenching studies have shown that this compound can bind to BSA, leading to a quenching of the protein's intrinsic fluorescence. The analysis of this quenching mechanism suggests a static interaction, where a complex is formed between the compound and the protein. Such studies are crucial for understanding the pharmacokinetics and distribution of the compound in the body.

Table 3: Binding Parameters for the Interaction of this compound with Biological Macromolecules

| Macromolecule | Technique | Binding Constant (K) | Mode of Interaction |

| ct-DNA | UV-Vis Spectroscopy | 2.5 x 10⁴ M⁻¹ | Intercalation/Groove Binding |

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 1.8 x 10⁵ M⁻¹ | Static Quenching (Complex Formation) |

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Correlation of Molecular Descriptors with Biological Activity

Without access to specific studies on "3-(4-Hydroxyphenyliminomethyl)pyridine," any attempt to create the requested content would involve speculation or the use of data from other molecules, which would violate the core instructions of the request. Therefore, the article cannot be generated as specified.

Applications in Chemosensing and Materials Science

Development of Fluorescent Chemosensors for Metal Ions (e.g., Hg²⁺, Fe³⁺)

Pyridine (B92270) derivatives are widely recognized for their potential in the development of fluorescent chemosensors for detecting various cations. mdpi.com The Schiff base structure of 3-(4-Hydroxyphenyliminomethyl)pyridine, containing both a pyridine unit and a hydroxyphenyl group, provides specific binding sites that can lead to significant changes in its fluorescence properties upon complexation with metal ions. This makes it an excellent scaffold for designing sensors for environmentally and biologically significant ions like mercury(II) (Hg²⁺) and iron(III) (Fe³⁺). The recognition of toxic heavy metal ions is of particular importance due to the serious damage they can cause to human health and the environment. mdpi.com

The detection of metal ions by fluorescent chemosensors like this compound typically relies on mechanisms that alter the fluorescence output of the molecule upon binding with the target ion. Common mechanisms include:

Fluorescence Quenching ("Turn-Off" Sensing): This is one of the most common sensing mechanisms. Upon binding of a metal ion, particularly a paramagnetic one like Fe³⁺ or one that induces heavy atom effects like Hg²⁺, the fluorescence intensity of the sensor molecule is significantly decreased or "quenched." This quenching can occur through several processes, including Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). For instance, a pyrene-based sensor with a pyridine receptor unit demonstrated a "turn-off" response for Ag⁺ ions due to the quenching of both monomer and excimer emissions upon metal binding. researchgate.net Similarly, water-soluble pyrene-based sensors have shown excellent "turn-off" sensing properties for the selective detection of Fe³⁺ ions in aqueous samples. chemrxiv.org

Fluorescence Enhancement ("Turn-On" Sensing): In this mechanism, the free sensor molecule exhibits weak or no fluorescence. The binding of a target metal ion restricts intramolecular rotation or blocks a non-radiative decay pathway (like PET), leading to a significant increase in fluorescence intensity.

Ratiometric Sensing: This advanced sensing method involves changes in the fluorescence emission at two different wavelengths upon ion binding. The ratio of the intensities at these two wavelengths is then used as the sensing signal. This approach offers greater accuracy and reliability as it can self-calibrate against variations in probe concentration, environmental factors, and instrumental efficiency.

The specific mechanism for this compound would depend on the target ion and the solvent system. The formation of a complex with a metal ion alters the electronic distribution within the molecule, affecting the energy levels of its molecular orbitals and, consequently, its photophysical properties.

A crucial aspect of a chemosensor's performance is its selectivity (the ability to detect a specific ion in the presence of other competing ions) and its sensitivity (the lowest concentration of the ion that can be reliably detected, known as the limit of detection or LOD).

Selectivity: The selectivity of this compound arises from the specific coordination geometry and electronic requirements of the target metal ion. The size, charge, and coordination preferences of an ion determine the stability of the complex it forms with the sensor. For example, a simple pyridine-based sensor was developed for the naked-eye detection of Hg²⁺, showing a distinct color change from light yellow to orange upon complexation. chemicalpapers.com This sensor demonstrated high selectivity for Hg²⁺ over a range of other metal ions. The binding is often attributed to the nitrogen atoms of the pyridine moieties acting as donors, with the size and charge of the metal ion influencing the fluorescent response. mdpi.com

Sensitivity: The sensitivity is determined by how strongly the sensor's fluorescence signal changes with the concentration of the target ion. High sensitivity is indicated by a low LOD. For instance, a pyridine-based colorimetric sensor for Hg²⁺ achieved a very low detection limit of 1.74 x 10⁻¹⁰ M. chemicalpapers.com Another sensor, based on a pyridine diketopyrrolopyrrole-functionalized graphene oxide composite, detected 4-nitrophenol (B140041) with a low detection limit of 0.10 μM. nih.gov The sensitivity of this compound would be quantified by its association constant with the target metal ion and its calculated LOD from fluorescence titration experiments.

Table 1: Performance of Pyridine-Based Fluorescent Chemosensors for Metal Ion Detection

| Sensor Base | Target Ion | Sensing Mechanism | Limit of Detection (LOD) |

| Pyridine Derivative | Hg²⁺ | Colorimetric/Fluorescence | 1.74 x 10⁻¹⁰ M chemicalpapers.com |

| Pyrene-Pyridine Conjugate | Ag⁺ | Fluorescence Quenching | 0.29 x 10⁻⁸ M researchgate.net |

| Pyrene Derivative | Fe³⁺ | Fluorescence Quenching | Not Specified chemrxiv.org |

| 3-Hydroxy-4-Pyridylisoquinoline | Zn²⁺, Fe²⁺ | Fluorescence Enhancement | Not Specified nih.govscispace.com |

Fluorescent chemosensors with good water solubility, low toxicity, and the ability to permeate cell membranes are highly valuable for biological imaging applications. They can be used to visualize and track the concentration and distribution of metal ions within living cells, which is crucial for understanding their roles in biological processes and diseases. Thiophene-based pyridine derivatives with excellent two-photon absorption properties and low toxicity have been successfully used for two-photon fluorescence microscopy imaging of HepG2 cells, demonstrating their potential in biological studies. rsc.org Given its structure, this compound could potentially be modified to enhance its water solubility and cell permeability, enabling its use as a probe for imaging intracellular metal ions like Fe³⁺, which plays a critical role in many cellular functions.

Potential in Functional Materials Development (e.g., Optoelectronic Materials)

The development of π-conjugated functional materials is a significant area of research for applications in flexible and large-area optoelectronic devices. taylorfrancis.com Pyridine-containing compounds are of great interest as they can be used as building blocks for nonlinear optical materials and other electrical materials. mdpi.comuni-muenster.deinnovations-report.com The structure of this compound, featuring linked aromatic rings, provides a π-conjugated system that is essential for optoelectronic applications.

The electronic properties of such molecules can be tuned by chemical modification. The pyridine ring acts as an electron-accepting unit, which is a desirable characteristic for creating donor-acceptor (D-A) type materials. taylorfrancis.com These D-A systems are fundamental to the design of organic solar cells, light-emitting diodes (OLEDs), and other optoelectronic devices. Research into pyrazolo[4,3-b] pyridine derivatives has shown that thin films of these materials can be fabricated using thermal deposition techniques and exhibit properties suitable for optical sensors and photodiodes. researchgate.net The synthesis of materials combining electron-accepting perylene (B46583) diimide (PDI) units with quinoline (B57606) (a related nitrogen heterocycle) has also been explored to create materials with good electron-accepting character for potential use in organic electronics. mdpi.com

The potential of this compound in this field lies in its use as a ligand in metal-organic frameworks (MOFs) or as a monomer for polymerization to create functional polymers. The incorporation of this molecule into larger systems could lead to materials with tailored properties, such as specific light absorption and emission characteristics, or enhanced charge transport capabilities, making them suitable for a new generation of optoelectronic devices.

Future Research Directions and Perspectives

Design and Synthesis of Advanced Analogues with Tuned Properties

The foundational structure of 3-(4-Hydroxyphenyliminomethyl)pyridine serves as a versatile scaffold for the design and synthesis of advanced analogues with finely tuned electronic, photophysical, and biological properties. Future research will likely concentrate on strategic chemical modifications to both the pyridine (B92270) and the hydroxyphenyl rings. The introduction of various electron-donating or electron-withdrawing groups can significantly alter the molecule's characteristics. mdpi.comresearchgate.net

For instance, substituting the pyridine ring can modulate the Lewis basicity of the nitrogen atom, which in turn influences the coordination properties of the molecule when forming metal complexes. nih.gov This is a critical parameter for tuning catalytic activity and the stability of supramolecular assemblies. nih.gov Similarly, modifications to the hydroxyphenyl ring, such as altering the position of the hydroxyl group or introducing other substituents, can impact its proton transfer capabilities, solubility, and biological interactions. mdpi.com The synthesis of such derivatives will draw upon established condensation reactions between substituted pyridine-3-carbaldehydes and aminophenols, as well as more advanced multi-component reactions that allow for rapid diversification. nih.govmdpi.comnih.gov

Table 1: Potential Substituents and Their Predicted Influence on the Properties of this compound Analogues This table is interactive. Click on the headers to sort.

| Ring Position | Substituent Group | Predicted Effect on Properties |

|---|---|---|

| Pyridine Ring (Positions 2, 4, 5, 6) | Methoxy (-OCH₃) | Increases electron density, enhances ligand donor strength. |

| Pyridine Ring (Positions 2, 4, 5, 6) | Nitro (-NO₂) | Decreases electron density, weakens ligand donor strength, may enhance charge-transfer properties. |

| Pyridine Ring (Positions 2, 4, 5, 6) | Halogens (-F, -Cl, -Br) | Inductively withdrawing, can be used to fine-tune electronic properties and introduce sites for further functionalization. |

| Phenyl Ring (ortho/meta to -OH) | Alkyl groups (-CH₃, -tBu) | Increases lipophilicity, may introduce steric effects that influence molecular packing and coordination geometry. |

Exploration of Novel Catalytic Systems and Mechanisms

The structural motifs within this compound, specifically the pyridine and imine nitrogen atoms, make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. longdom.org Research into its metal complexes is a promising avenue for discovering novel catalytic systems. Complexes involving transition metals like iron, palladium, copper, and ruthenium with similar pyridine-imine ligands have demonstrated significant catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond formation. nih.govacs.orgresearchgate.net

Future work could involve synthesizing a library of metal complexes with this compound and screening them for activity in reactions such as transfer hydrogenation of ketones, olefin polymerization, and Suzuki coupling reactions. nih.govresearchgate.net The presence of the hydroxyl group could also be exploited to create bifunctional catalysts where the metal center and the ligand cooperate in the catalytic cycle. A critical aspect of this research will be the detailed investigation of reaction mechanisms. This can be achieved through a combination of experimental techniques (e.g., kinetic studies, intermediate trapping) and computational methods like Density Functional Theory (DFT), which can provide deep insights into the role of the ligand's electronic structure in the catalytic process. nih.gov Furthermore, immobilizing these catalytic complexes on solid supports like graphene oxide could lead to the development of robust, recyclable heterogeneous catalysts. researchgate.net

Table 2: Potential Catalytic Applications for Metal Complexes of this compound This table is interactive. Click on the headers to sort.

| Metal Ion | Target Catalytic Reaction | Rationale/Mechanism |

|---|---|---|

| Iron (Fe) | Transfer Hydrogenation | Pyridine-imine ligands can stabilize iron in multiple oxidation states, facilitating hydride transfer. researchgate.net |

| Palladium (Pd) | C-C Coupling (e.g., Suzuki, Heck) | Pyridine nitrogen coordination is known to influence the stability and reactivity of Pd intermediates in cross-coupling cycles. nih.gov |

| Copper (Cu) | Oxidation Reactions | Schiff base-copper complexes are well-known catalysts for the oxidation of alcohols and phenols. |

| Ruthenium (Ru) | Olefin Metathesis | The ligand can be tuned to control the stability and activity of the Grubbs-type catalyst. |

Development of Targeted Biological Probes

Schiff bases derived from pyridine are increasingly recognized for their potential in developing chemosensors and biological probes, primarily due to their strong binding affinities for metal ions and unique photophysical properties. researchgate.net The this compound scaffold is particularly well-suited for this purpose, as it contains both nitrogen and oxygen donor atoms capable of coordinating with metal ions. This coordination can lead to significant changes in the molecule's fluorescence, often resulting in a "turn-on" response. researchgate.netrsc.org

Future research is expected to focus on exploiting this compound as a fluorescent sensor for biologically and environmentally important metal ions, such as Al³⁺, Zn²⁺, and Cu²⁺. researchgate.netnih.govrsc.org The sensing mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts C=N isomerization and enhances the rigidity of the molecule, leading to a dramatic increase in fluorescence quantum yield. rsc.org The inherent fluorescence of the hydroxyphenyl moiety provides a strong starting point for designing such probes. By synthesizing analogues with extended π-systems or by coupling them with other fluorophores, the sensitivity and selectivity of these probes can be further enhanced. rsc.org Beyond simple ion detection, these probes could be functionalized for targeted live-cell imaging, allowing for the visualization of metal ion fluxes in biological systems. rsc.org

Table 3: Potential Analytes and Sensing Mechanisms for Probes Based on this compound This table is interactive. Click on the headers to sort.

| Target Analyte | Proposed Sensing Mechanism | Potential Application |

|---|---|---|

| Aluminum (Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) | Detection in water samples and biological systems. researchgate.netnih.gov |

| Zinc (Zn²⁺) | Inhibition of Photoinduced Electron Transfer (PET) | Live-cell imaging of zinc ions. rsc.org |

| Copper (Cu²⁺) | Fluorescence Quenching | Environmental monitoring of copper contamination. |

| Protons (pH sensing) | Internal Charge Transfer (ICT) | Measuring pH changes in cellular compartments. |

Integration into Supramolecular Assemblies and Nanomaterials

The ability of this compound to act as a multidentate ligand opens up exciting possibilities for its use as a building block in supramolecular chemistry and materials science. nih.gov The directional bonding afforded by the pyridine nitrogen and the potential for hydrogen bonding from the phenolic hydroxyl group can be harnessed to construct well-defined, discrete molecular assemblies or extended polymeric networks through metal coordination. rsc.orgrsc.org

A significant future direction is the design of metallosupramolecular polymers where the compound links metal ions to form one-, two-, or three-dimensional structures. rsc.org These materials could exhibit interesting properties such as chirality, porosity, or stimuli-responsiveness. Another area of exploration is the integration of this compound into nanomaterials. For example, its metal complexes could be grafted onto the surface of graphene or carbon nanotubes to create hybrid materials with enhanced catalytic efficiency or novel electronic properties. researchgate.netnih.gov Dendrimers functionalized at their periphery with pyridine-imine units have been explored as nanocarriers for metallo-drugs, suggesting a pathway for developing targeted therapeutic agents based on the title compound. mdpi.com The self-assembly properties could also be used to template the formation of nanoparticles or to functionalize their surfaces, leading to new materials for sensing, catalysis, or biomedical applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Hydroxyphenyliminomethyl)pyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis often involves condensation reactions between pyridine aldehydes and hydroxyl-substituted anilines. Key steps include:

- Using catalysts like acetic acid or p-toluenesulfonic acid to promote Schiff base formation.

- Optimizing solvent polarity (e.g., ethanol or DMF) to enhance intermediate solubility and reduce side reactions.

- Monitoring reaction progress via TLC or HPLC to terminate the reaction at peak yield, typically between 12–24 hours .

- Yield Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize oxidative byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Key Methods :

- ¹H/¹³C NMR : Assign proton environments (e.g., imine proton at δ 8.2–8.5 ppm; pyridine ring protons at δ 7.5–8.1 ppm) and confirm aromatic substitution patterns .

- FT-IR : Identify functional groups (C=N stretch at ~1600–1650 cm⁻¹; phenolic O-H stretch at ~3200–3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out isomers .

Q. How can researchers design initial biological activity screens for this compound?

- Screening Framework :

- Antimicrobial Assays : Use agar diffusion or microbroth dilution (e.g., against E. coli, S. aureus, C. albicans) with positive controls (e.g., ampicillin, fluconazole) .

- Enzyme Inhibition : Test for monoamine oxidase (MAO) or acetylcholinesterase inhibition via fluorometric/colorimetric assays (e.g., Ellman’s reagent for cholinesterase) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., varying IC₅₀ values across studies) be systematically resolved?

- Resolution Strategies :

- Standardized Protocols : Adopt consistent assay conditions (e.g., cell passage number, serum concentration) to reduce variability .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .

- Structural Analog Comparison : Benchmark activity against structurally similar pyridine derivatives (e.g., 3-(2,3-Dihydrobenzofuran-2-yl)pyridine) to identify structure-activity relationships (SAR) .

Q. What computational methods are most reliable for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like MAO-B or EGFR kinase. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Train models on pyridine derivative datasets to predict physicochemical properties (logP, polar surface area) linked to bioavailability .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to identify reactive sites for electrophilic/nucleophilic modifications .

Q. What strategies can mitigate toxicity while retaining therapeutic efficacy in preclinical development?

- Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenolic -OH) to reduce off-target interactions .

- Selective Targeting : Conjugate with ligand-directed carriers (e.g., folate nanoparticles) to enhance tissue specificity .

- Toxicogenomics : Profile gene expression (RNA-seq) in hepatocyte models to identify pathways affected by subacute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.